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molecular formula C2O5V B8506987 Oxalate;oxovanadium(2+)

Oxalate;oxovanadium(2+)

Cat. No. B8506987
M. Wt: 154.96 g/mol
InChI Key: SJDXYUDKQYOEES-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US04859439

Procedure details

A further catalyst was prepared by use of the catalyst A. An amount of 0.48 kg of oxalic acid and 0.19 kg of ammonium metavanadate were added to water to form 1 liter of an aqueous solution of vanadyl oxalate in concentrations of 150 g/l in terms of vanadium pentoxide, which was then diluted to a concentration of 17.9 g/l with water.
Quantity
0.48 kg
Type
reactant
Reaction Step One
Quantity
0.19 kg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
catalyst A
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=[O:5])[C:2]([OH:4])=[O:3].[NH4+].[O-:8][V:9](=O)=O>O>[C:2]([O-:4])([C:1]([O-:6])=[O:5])=[O:3].[O:8]=[V+2:9].[O-2:3].[O-2:3].[O-2:3].[O-2:3].[O-2:3].[V+5:9].[V+5:9] |f:1.2,4.5,6.7.8.9.10.11.12|

Inputs

Step One
Name
Quantity
0.48 kg
Type
reactant
Smiles
C(C(=O)O)(=O)O
Name
Quantity
0.19 kg
Type
reactant
Smiles
[NH4+].[O-][V](=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
catalyst A
Quantity
0 (± 1) mol
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: VOLUME 1 L
Name
Type
product
Smiles
C(=O)(C(=O)[O-])[O-].O=[V+2]
Name
Type
product
Smiles
[O-2].[O-2].[O-2].[O-2].[O-2].[V+5].[V+5]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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